molecular formula C17H14N2O6 B12951680 2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione CAS No. 54252-49-2

2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione

Cat. No.: B12951680
CAS No.: 54252-49-2
M. Wt: 342.30 g/mol
InChI Key: RMJHRUYOPMHIEG-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione is a complex organic compound characterized by an isoindoline-1,3-dione core structure with a hydroxypropyl and nitrophenoxy substituent. This compound is part of the isoindoline-1,3-dione family, known for their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Chemical Reactions Analysis

2-(2-Hydroxy-3-(2-nitrophenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include amino derivatives, carbonyl compounds, and substituted ethers or esters .

Comparison with Similar Compounds

Biological Activity

2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione is a complex organic compound with significant potential in various biological applications. It features an isoindoline-1,3-dione core structure that is modified with a hydroxypropyl and nitrophenoxy substituent. This compound is primarily investigated for its biological activity, especially regarding its interaction with biological receptors and potential therapeutic applications.

PropertyValue
CAS Number 54252-49-2
Molecular Formula C17H14N2O6
Molecular Weight 342.30 g/mol
IUPAC Name This compound
InChI Key RMJHRUYOPMHIEG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various biological receptors. Notably, it has shown potential in modulating dopamine receptor activity, which is crucial for neurological processes. This interaction suggests possible applications in treating neurodegenerative diseases and psychiatric disorders.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound, focusing on its efficacy against various biological targets:

  • Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, derivatives have been shown to inhibit the activity of enzymes essential for viral replication, such as IMP dehydrogenase (IMPDH), which is critical for guanine nucleotide biosynthesis .
  • Antipsychotic Potential : The ability of this compound to interact with dopamine receptors positions it as a candidate for developing antipsychotic medications. Its structural similarities to known antipsychotic agents warrant further investigation into its therapeutic efficacy and safety profile.

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress. The proposed mechanism involved the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.

Antiviral Efficacy in Cell Lines

In vitro studies have demonstrated that derivatives of this compound can inhibit the replication of various viruses in cell cultures. For example, a derivative was tested against the canine distemper virus and showed a substantial reduction in viral load compared to untreated controls . These findings highlight the compound's potential as a broad-spectrum antiviral agent.

Comparison with Related Compounds

To better understand the unique properties of this compound, it can be compared with other isoindoline derivatives:

CompoundKey FeaturesBiological Activity
2-(3-chloropropyl)isoindole-1,3-dione Chloropropyl substituentModerate receptor affinity
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione Additional piperidinyl groupsEnhanced receptor modulation
2-[2-Hydroxy-3-(4-nitrophenoxy)propyl]isoindole-1,3-dione Similar structure with different substituentsPotentially higher antiviral activity

Properties

CAS No.

54252-49-2

Molecular Formula

C17H14N2O6

Molecular Weight

342.30 g/mol

IUPAC Name

2-[2-hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C17H14N2O6/c20-11(10-25-15-8-4-3-7-14(15)19(23)24)9-18-16(21)12-5-1-2-6-13(12)17(18)22/h1-8,11,20H,9-10H2

InChI Key

RMJHRUYOPMHIEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=CC=C3[N+](=O)[O-])O

Origin of Product

United States

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